2'-Deoxy-5-methyl-isocytidine

Oligonucleotide Synthesis Nucleoside Stability Quality Control

This methylated isocytidine analog (isoC) provides essential stability improvements over unmethylated 2'-deoxyisocytidine, reducing deamination to ~0.5% per residue during oligonucleotide synthesis. Its orthogonal 'acceptor-acceptor-donor' hydrogen bonding enables specific base pairing with isoguanine (isoG), forming the foundation of FDA-approved bDNA viral load assays (HIV, HBV, HCV) and AEGIS expanded genetic alphabet research. Choose this compound for reliable incorporation in demanding diagnostic and synthetic biology applications where instability of unmethylated variants compromises results.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B12095105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-methyl-isocytidine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=NC1=O)N)C2CC(C(O2)CO)O
InChIInChI=1S/C10H15N3O4/c1-5-3-13(10(11)12-9(5)16)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)
InChIKeyICLOFHWYJZIMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5-methyl-isocytidine (isoC) CAS 19316-88-2: A Foundational Non-Standard Nucleoside for Expanded Genetic Alphabets and Clinical Diagnostics


2'-Deoxy-5-methyl-isocytidine (isoC, CAS 19316-88-2) is a pyrimidine nucleoside analog featuring a hydrogen bond 'acceptor-acceptor-donor' pattern on the nucleobase, enabling orthogonal base pairing with 2'-deoxyisoguanosine (isoG) in artificially expanded genetic information systems (AEGIS) [1]. This compound serves as a core building block for synthetic biology, multiplexed diagnostics, and antiviral research, with established use in FDA-approved branched DNA (bDNA) assays for HIV and hepatitis viral load quantification [2].

Why Generic Substitution Fails: The Quantitative Stability Edge of 2'-Deoxy-5-methyl-isocytidine Over Unmethylated Isocytidine in Oligonucleotide Synthesis


The unmethylated analog, 2'-deoxyisocytidine, is notoriously unstable during standard solid-phase oligonucleotide synthesis and deprotection, undergoing extensive deamination that renders it unsuitable for reliable incorporation into oligonucleotides [1]. The introduction of a methyl group at the 5-position of the nucleobase in 2'-deoxy-5-methyl-isocytidine significantly mitigates this instability, reducing deamination to a detectable but manageable level (~0.5% per residue) [2]. Furthermore, its 5'-triphosphate derivative exhibits markedly enhanced stability compared to the unmethylated counterpart, a critical requirement for enzymatic incorporation [3]. These quantifiable stability advantages preclude the use of generic, unmethylated isocytidine in demanding applications such as diagnostic assay development, expanded genetic alphabet research, and therapeutic oligonucleotide synthesis.

Quantitative Evidence Guide: Key Performance Metrics Differentiating 2'-Deoxy-5-methyl-isocytidine in Procurement Decisions


Quantitative Stability: 2'-Deoxy-5-methyl-isocytidine Exhibits a 0.5% Hydrolytic Deamination Rate During Oligonucleotide Synthesis, Enabling Reproducible Incorporation

During routine solid-phase oligonucleotide synthesis and ammonium hydroxide deprotection, 2'-deoxy-5-methyl-isocytidine undergoes hydrolytic deamination at a rate of approximately 0.5% of residues [1]. This contrasts sharply with the unmethylated analog, 2'-deoxyisocytidine, which is reported to be so unstable that it is unsuitable for oligonucleotide synthesis without degradation [2].

Oligonucleotide Synthesis Nucleoside Stability Quality Control

Enhanced Thermal Stability: 2'-Deoxy-5-methyl-isocytidine Withstands 100°C for 10 Minutes Without Decomposition

2'-Deoxy-5-methyl-isocytidine demonstrates robust thermal stability, withstanding heating at 100°C for 10 minutes without evidence of decomposition . While a direct comparator in this specific assay is not provided in the source, this level of stability is notable for a modified nucleoside and supports its use in high-temperature enzymatic reactions and purification processes.

Thermal Stability Nucleoside Chemistry Process Validation

Enzymatic Competence: 2'-Deoxy-5-methyl-isocytidine 5'-Triphosphate is Efficiently Incorporated by Polymerases Opposite its Complementary Base

The 5'-triphosphate derivative of 2'-deoxy-5-methyl-isocytidine (p3me5isoCd) is efficiently incorporated by DNA polymerases opposite its complementary base, 2'-deoxyisoguanosine, in a template oligonucleotide [1]. This contrasts with the triphosphate of unmethylated 2'-deoxyisocytidine, which exhibits significantly lower stability, hindering its practical use as a polymerase substrate [1].

Enzymatic Incorporation Polymerase Substrate AEGIS

Duplex Stability Contribution: 2'-Deoxy-5-methyl-isocytidine Pairs with isoG to Contribute Duplex Stability Comparable to a Standard dC:dG Pair

In oligonucleotide duplexes, the base pair formed between 2'-deoxy-5-methyl-isocytidine and 2'-deoxyisoguanosine contributes to overall duplex stability at a level approximately equivalent to that of a standard 2'-deoxycytidine:2'-deoxyguanosine (dC:dG) pair [1]. While specific melting temperature (Tm) differences are not provided in this source, this functional equivalence is a key benchmark.

Duplex Stability Base Pairing Thermodynamics

Best-Fit Research and Industrial Application Scenarios for 2'-Deoxy-5-methyl-isocytidine


Development of High-Sensitivity Branched DNA (bDNA) Diagnostic Assays

2'-Deoxy-5-methyl-isocytidine is a core component of FDA-approved bDNA assays (e.g., Siemens Versant systems) used for viral load monitoring of HIV, Hepatitis B, and Hepatitis C in over 400,000 patients annually [1]. Its orthogonal base pairing with isoG underpins the assay's high sensitivity and broad dynamic range by enabling low-noise signal amplification in complex biological samples [1].

Synthesis of Oligonucleotides for Artificially Expanded Genetic Information Systems (AEGIS)

As a fifth letter of the genetic alphabet, 2'-deoxy-5-methyl-isocytidine is essential for constructing DNA molecules with expanded coding capacity [1]. Its reliable enzymatic incorporation, when used as the 5'-triphosphate, and its contribution to stable duplex formation with isoG make it the preferred choice for AEGIS research in synthetic biology, multiplexed PCR, and low-cost genome re-sequencing [1][2].

Investigating DNA-Protein Interactions and Gene Regulation with Modified Oligonucleotides

Researchers utilize 2'-deoxy-5-methyl-isocytidine to synthesize modified oligonucleotides for probing DNA-protein interactions and genetic regulatory mechanisms [1]. The 5-methyl group can influence base pairing and binding specificity, providing a tool to study the role of methylation in DNA/RNA structure and function [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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